molecular formula C7H6F4N2 B14839474 [6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine

[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine

Cat. No.: B14839474
M. Wt: 194.13 g/mol
InChI Key: TXTPSGBXCQCNOL-UHFFFAOYSA-N
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Description

[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine: is a fluorinated pyridine derivative This compound is characterized by the presence of both fluorine and trifluoromethyl groups attached to a pyridine ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of 4-iodobenzene, followed by further functionalization to introduce the amine group . Another approach involves the use of fluorinating reagents such as N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate (F-TMP-BF4) to achieve selective fluorination .

Industrial Production Methods: Industrial production of fluorinated pyridines often relies on scalable and efficient synthetic routes. The use of metal-catalyzed reactions, such as palladium-catalyzed coupling reactions, is common in large-scale production. These methods ensure high yields and purity of the final product .

Scientific Research Applications

Chemistry: In chemistry, [6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: In biology and medicine, this compound is explored for its potential as a pharmaceutical intermediate. Fluorinated pyridines are known to enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials with specialized properties. Its incorporation into polymers and coatings can improve their chemical resistance and durability .

Comparison with Similar Compounds

Uniqueness: [6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties make it particularly useful in applications requiring high stability and reactivity .

Properties

Molecular Formula

C7H6F4N2

Molecular Weight

194.13 g/mol

IUPAC Name

[6-fluoro-4-(trifluoromethyl)pyridin-2-yl]methanamine

InChI

InChI=1S/C7H6F4N2/c8-6-2-4(7(9,10)11)1-5(3-12)13-6/h1-2H,3,12H2

InChI Key

TXTPSGBXCQCNOL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CN)F)C(F)(F)F

Origin of Product

United States

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